Sodium hydrogen 5-((4'-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulphonato-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,3’-dimethyl(1,1’-biphenyl)-4-amine to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is subsequently coupled with salicylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo linkage allows for electron delocalization, contributing to its vibrant color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure.
Comparison with Similar Compounds
Similar Compounds
- Disodium 5-hydroxy-6-[4-[4-[(1-hydroxy-5-sulfonato-2-naphthyl)azo]-3-methoxy-phenyl]-2-methoxy-phenyl]azo-naphthalene-1-sulfonate
- CI Acid Black 131
Uniqueness
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is unique due to its specific structural features, including the presence of multiple azo groups and the sulfonate functionality, which enhance its solubility and binding properties.
Properties
CAS No. |
73398-45-5 |
---|---|
Molecular Formula |
C31H24N5NaO7S |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
sodium;6-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-16-11-18(4-8-25(16)34-33-22-7-10-27(37)24(15-22)31(39)40)19-5-9-26(17(2)12-19)35-36-29-28(44(41,42)43)13-20-3-6-21(32)14-23(20)30(29)38;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);/q;+1/p-1 |
InChI Key |
FPPLXPFOEZVRDE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.